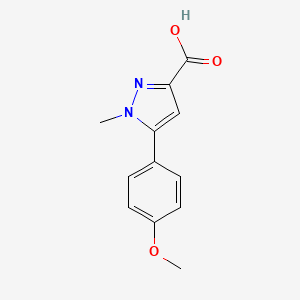

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid

Vue d'ensemble

Description

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 5, a methyl group at position 1, and a carboxylic acid group at position 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Methylation: The methyl group at position 1 can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Carboxylation: The carboxylic acid group at position 3 can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of 5-(4-Hydroxyphenyl)-1-methylpyrazole-3-carboxylic acid.

Reduction: Formation of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid exhibits potential anti-inflammatory effects, making it a candidate for the development of new pain relief medications. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests therapeutic applications in treating chronic inflammation and pain management .

Enzyme Inhibition Studies

The compound has been shown to inhibit pyruvate dehydrogenase kinase isozyme 4, which plays a significant role in glucose metabolism. This inhibition may have implications for metabolic disorders such as diabetes. Additionally, it affects lipoxygenases, enzymes involved in fatty acid metabolism, further supporting its potential anti-inflammatory properties.

Neuroprotective Effects

Studies involving derivatives of this compound, such as 4-(4-Methoxyphenyl) butanoic acid, have demonstrated neuroprotective effects against endoplasmic reticulum stress-induced neuronal cell death. This opens avenues for research into its use in neurodegenerative diseases.

Agricultural Chemistry

Herbicides and Fungicides Development

this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has been documented, making it a vital component in agricultural chemistry . The compound's antifungal activity has been evaluated against various phytopathogenic fungi, showing promising results that could lead to the development of more effective agricultural chemicals .

Material Science

Synthesis of Advanced Materials

In material science, this compound is used to synthesize advanced materials, including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which are crucial for various industrial applications . The unique chemical structure allows for modifications that enhance the properties of the resulting materials.

Biochemistry

Studies on Lipid Peroxidizing Enzymes

this compound has been employed in studies focusing on lipid peroxidizing enzymes like ALOX15. The compound's interactions with these enzymes provide insights into metabolic pathways relevant to cancer and inflammation models.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a pyrazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: This compound also shares the methoxyphenyl group but has an imidazole ring instead of a pyrazole ring.

Uniqueness

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Activité Biologique

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the synthesis of inflammatory mediators. This inhibition can lead to reduced inflammation and pain relief.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

1. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory effects of this compound:

- In vitro Studies : In cell culture models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In carrageenan-induced paw edema models, administration of the compound resulted in a marked decrease in swelling, comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Bacterial Inhibition : It exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, in disc diffusion assays, it demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

| Bacteria | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Streptomycin) |

| Escherichia coli | 12 | 18 (Norfloxacin) |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

- Cell Line Studies : It has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values in the micromolar range, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Anti-inflammatory Activity

A study conducted on mice demonstrated that treatment with this compound led to a significant reduction in paw edema induced by carrageenan. The results were statistically significant compared to control groups, reinforcing its role as an effective anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound exhibited superior activity against E. coli compared to standard antibiotics. The study emphasized the importance of substituent groups in enhancing antimicrobial potency.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : It is well-absorbed when administered orally.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : It is excreted mainly via urine after being metabolized into various conjugated forms.

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMCMCIJHBQWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390219 | |

| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957312-76-4 | |

| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.